molecular formula C18H22N4OS B2379012 2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2195953-71-8

2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2379012
CAS No.: 2195953-71-8
M. Wt: 342.46
InChI Key: TUWLPYKRKLZMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic natural alkaloids. Key substituents include:

  • A 1,2,3-triazole ring at position 3 of the bicyclic system, enabling hydrogen bonding and dipole interactions.

This compound (CAS: 2320896-58-8; molecular formula: C₁₉H₂₃N₃OS) is cataloged as BK70965, with a molecular weight of 341.47 g/mol . Its structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where the 1,2,3-triazole and sulfur-containing groups play critical roles.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(13-24-12-14-4-2-1-3-5-14)22-15-6-7-16(22)11-17(10-15)21-9-8-19-20-21/h1-5,8-9,15-17H,6-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWLPYKRKLZMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. It features a benzyl sulfanyl group and a 1,2,3-triazole moiety linked to an azabicyclo structure, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4OSC_{18}H_{22}N_{4}OS with a molecular weight of approximately 342.5 g/mol. The presence of the triazole ring is particularly noteworthy as it is associated with a variety of biological activities, including antimicrobial and antiviral properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄OS
Molecular Weight342.5 g/mol
CAS Number2195953-71-8

Antimicrobial Activity

The 1,2,3-triazole ring system is known for exhibiting significant antimicrobial activity . Studies have shown that compounds containing this moiety can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with essential metabolic pathways.

Antiviral Properties

Research indicates that triazole derivatives can also demonstrate antiviral properties , making them potential candidates for the treatment of viral infections. The specific interactions at the molecular level are still under investigation, but they may involve inhibition of viral replication or entry into host cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Triazole Derivatives : A study highlighted that triazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Tropane Analogues : Research on tropane analogues indicated their potential in targeting dopamine transporters, which could be relevant for developing treatments for cocaine addiction . This suggests that compounds like this compound may also interact with neurotransmitter systems.

The biological activity of this compound likely stems from its ability to bind to specific biological targets. Interaction studies typically employ techniques such as molecular docking and binding affinity assays to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Varied Substituents on the Bicyclic Core

Compound BK62005
  • Structure : 3-(2-Bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
  • Key Differences: Replaces the benzylsulfanyl group with a 2-bromophenyl propanone moiety. Molecular weight: 389.29 g/mol (vs. 341.47 g/mol for the target compound).
  • Higher molecular weight may affect bioavailability compared to the target compound .
Compound from
  • Structure : 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
  • Key Differences :
    • Features a 1,2,4-triazole instead of 1,2,3-triazole.
    • Substituents include isopropyl and methyl groups , increasing steric bulk.
  • Enhanced lipophilicity due to alkyl groups may improve membrane permeability .

Analogs with Modified Heterocycles or Functional Groups

8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
  • Structure : Includes a sulfonyl group and 1,2,4-triazole.
  • Key Differences: Sulfonyl group replaces ethanone-benzylsulfanyl chain. Molecular weight: 397.29 g/mol.
  • Implications :
    • The sulfonyl group enhances solubility but may reduce cell permeability.
    • 1,2,4-Triazole’s electronic properties differ, affecting interactions with π-acidic binding sites .
Compound from (BK70965 Variant)
  • Structure : 2-(Benzylsulfanyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
  • Key Differences :
    • Replaces 1,2,3-triazole with imidazole .
  • Implications :
    • Imidazole’s dual hydrogen-bonding capacity may improve target engagement but increase metabolic susceptibility compared to triazoles .

Pharmacologically Active Analogs

Tropifexor
  • Structure : Farnesoid X receptor agonist with a benzothiazole-carboxylic acid substituent on the bicyclic core.
  • Key Differences :
    • Lacks sulfur and triazole groups; instead, incorporates a trifluoromethoxy-phenyl-oxazole system.
  • Implications :
    • Demonstrates how scaffold modifications can shift activity from enzyme inhibition (e.g., protease targets) to nuclear receptor agonism .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, and what purification techniques are recommended?

  • Synthetic Routes :

  • Step 1 : Formation of the 8-azabicyclo[3.2.1]octane scaffold via [3+2] cycloaddition or ring-closing metathesis, followed by functionalization at the 3-position with a triazole group using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Introduction of the benzylsulfanyl-ethanone moiety via nucleophilic substitution or thiol-ene coupling under inert conditions (e.g., nitrogen atmosphere) .
  • Key Reagents : Palladium catalysts for cross-coupling, sodium hydride for deprotonation, and DMF/DMSO as solvents .
    • Purification :
  • High-performance liquid chromatography (HPLC) with C18 columns for isolating intermediates .
  • Recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 5.5–5.7 ppm (triazole protons), and δ 3.1–3.3 ppm (azabicyclo methylene groups) .
  • ¹³C NMR : Carbonyl resonance at ~205 ppm (ethanone), azabicyclo carbons at 50–60 ppm, and triazole carbons at 120–130 ppm .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 416.18 (calculated for C₂₁H₂₅N₅OS⁺) .
    • X-ray Crystallography : Resolves stereochemistry at the azabicyclo core and confirms triazole orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of triazole ring formation in this compound?

  • Methodological Approach :

  • Catalyst Screening : Compare Cu(I) (e.g., CuBr) vs. Ru(II) catalysts for regioselectivity in triazole formation. CuAAC typically achieves >80% yield with 1,4-regioselectivity .
  • Solvent Optimization : Use DMF at 60°C for faster kinetics vs. THF at room temperature for reduced side reactions .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) to terminate at 90% conversion, minimizing byproducts .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Regioselectivity
CuBrDMF60851,4
RuCl₃THF25721,5
NoneH₂O100<10N/A
Source: Adapted from

Q. What strategies are effective in resolving contradictory biological activity data across studies involving this compound?

  • Root Cause Analysis :

  • Purity Discrepancies : Compare HPLC chromatograms (e.g., >95% purity in studies showing IC₅₀ = 2 μM vs. 80% purity in studies with IC₅₀ = 10 μM) .
  • Stereochemical Variants : Enantiomers may exhibit divergent activities. Use chiral HPLC (Chiralpak AD-H column) to isolate (1R,5S) vs. (1S,5R) configurations .
    • Experimental Replication :
  • Standardize assay conditions (e.g., ATP concentration in kinase inhibition assays) to minimize variability .
  • Validate target engagement via SPR (surface plasmon resonance) to confirm binding affinity (Kd = 150 nM reported in consistent studies) .

Q. How does the benzylsulfanyl group influence the compound’s pharmacokinetic properties, and what modifications enhance metabolic stability?

  • Metabolic Hotspots : The sulfanyl group is susceptible to glutathione-mediated cleavage in hepatic microsomes. Replace with methylsulfonyl or fluorobenzyl groups to reduce clearance .
  • In Vitro Stability Data :

Derivativet₁/₂ (Liver Microsomes)CYP3A4 Inhibition (IC₅₀)
Benzylsulfanyl15 min8 μM
Methylsulfonyl120 min>50 μM
4-Fluorobenzyl90 min12 μM
Source:

Methodological Recommendations

  • Stereochemical Control : Use Evans’ oxazaborolidine catalysts for asymmetric synthesis of the azabicyclo core .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict triazole interactions with kinase ATP-binding pockets (e.g., CDK2) .
  • Data Reproducibility : Archive raw NMR/MS files in public repositories (e.g., PubChem) to facilitate cross-study validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.